molecular formula C27H24N4O3 B3202431 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(3-methoxyphenyl)methyl]acetamide CAS No. 1021209-21-1

2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(3-methoxyphenyl)methyl]acetamide

Cat. No.: B3202431
CAS No.: 1021209-21-1
M. Wt: 452.5 g/mol
InChI Key: CUUOLXAOCAYFNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimido[5,4-b]indole core with a benzyl group at position 3, a 4-oxo moiety, and a substituted acetamide at position 4. Such structural attributes are common in ligands targeting Toll-like receptors (TLRs) or kinase enzymes, as seen in related analogs .

Properties

IUPAC Name

2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3/c1-34-21-11-7-10-20(14-21)15-28-24(32)17-31-23-13-6-5-12-22(23)25-26(31)27(33)30(18-29-25)16-19-8-3-2-4-9-19/h2-14,18H,15-17H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUOLXAOCAYFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(3-methoxyphenyl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors to form the pyrimidoindole ring system. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the pyrimidoindole core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Acetamide Formation: The final step involves the acylation of the intermediate compound with an acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(3-methoxyphenyl)methyl]acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(3-methoxyphenyl)methyl]acetamide:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of cancer, inflammation, and infectious diseases.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its potential bioactivity.

    Chemical Biology: The compound can serve as a tool for chemical biology research, helping to elucidate the mechanisms of various biological processes.

    Industrial Applications: It may find use in the development of new materials or as a precursor in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(3-methoxyphenyl)methyl]acetamide is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological pathways.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

    Pathway Modulation: Altering the activity of key signaling pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural differences and research findings for analogs of the target compound:

Compound Name / ID Substituents (Position) Key Structural Features Biological Activity / Notes Reference
Target Compound 3-Benzyl, 4-oxo, N-(3-methoxyphenylmethyl) acetamide Methoxy group enhances solubility; benzyl aids π-π interactions Structural analog of TLR4 ligands; activity inferred from similar scaffolds
2-{3-Benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-phenylbutan-2-yl)acetamide () N-(4-phenylbutan-2-yl) acetamide Bulky alkyl chain increases lipophilicity No direct activity data; structural similarity suggests potential TLR4 modulation
2-{3-Benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(4-methylphenyl)methyl]acetamide () N-(4-methylphenylmethyl) acetamide Methyl group reduces polarity compared to methoxy Undisclosed activity; structural analog for SAR studies
N-[(3-Methoxyphenyl)methyl]-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide () 8-Methyl, 3-(oxadiazole-methyl), N-(3-methoxyphenylmethyl) Oxadiazole improves metabolic stability; 8-methyl may sterically hinder binding Custom-synthesized for targeted assays; oxadiazole as bioisostere
N-Isopentyl-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (Compound 27, ) Thioacetamide, N-isopentyl Thio group enhances electron-withdrawing effects; isopentyl increases hydrophobicity Moderate TLR4 activation (IC₅₀ = 1.2 μM)
N-(3,3-Dimethylbutyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (Compound 28, ) Thioacetamide, N-(3,3-dimethylbutyl) Branched alkyl chain optimizes logP (2.8) Improved TLR4 selectivity (IC₅₀ = 0.7 μM)

Key Research Findings

Substituent Effects on Solubility and Binding: The 3-methoxyphenylmethyl group in the target compound likely improves aqueous solubility compared to alkyl or non-polar aryl substituents (e.g., 4-methylphenylmethyl in ) . Benzyl groups at position 3 (common across analogs) are critical for π-π stacking in hydrophobic binding pockets of TLR4 .

Oxadiazole in ’s compound serves as a bioisostere for ester or amide groups, improving resistance to enzymatic degradation .

Activity Trends :

  • Bulkier substituents (e.g., 4-phenylbutan-2-yl in ) may reduce binding efficiency due to steric hindrance, whereas branched chains (e.g., 3,3-dimethylbutyl in Compound 28) balance lipophilicity and activity .
  • Methoxy groups (target compound) vs. methyl () or hydrogen () influence electronic effects, impacting ligand-receptor hydrogen bonding .

Biological Activity

The compound 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(3-methoxyphenyl)methyl]acetamide is a synthetic derivative belonging to the pyrimidoindole family. This class of compounds has garnered attention due to its potential therapeutic applications in various biological systems. The unique structural features of this compound contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N4O2C_{23}H_{24}N_{4}O_{2} with a molecular weight of approximately 392.46 g/mol. Its structure comprises a pyrimidoindole core fused with a benzyl group and an acetamide moiety, which enhances its solubility and biological activity.

PropertyValue
Molecular FormulaC23H24N4O2
Molecular Weight392.46 g/mol
Structural FeaturesPyrimidoindole core
Functional GroupsBenzyl, Acetamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors, leading to various pharmacological effects. The precise mechanisms can vary based on the biological context and the specific pathways involved.

Biological Activities

Research has indicated that compounds within the pyrimidoindole class exhibit a range of biological activities, including:

  • Antitumor Activity : Some studies suggest that pyrimidoindoles can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Properties : The compound may exhibit antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : In vitro studies have shown potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds in the pyrimidoindole series:

  • Antitumor Activity : A study demonstrated that pyrimidoindole derivatives significantly inhibited the growth of various cancer cell lines in vitro. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
  • Antimicrobial Efficacy : In another research effort, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.